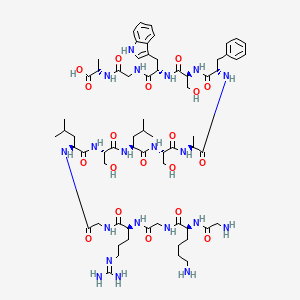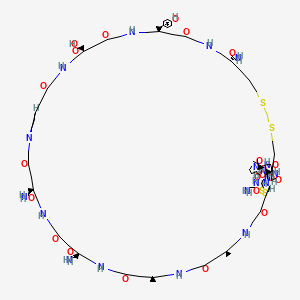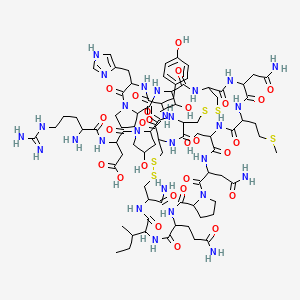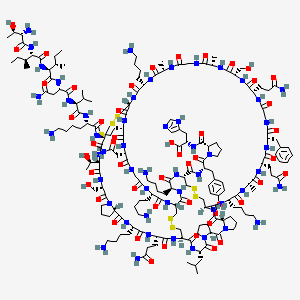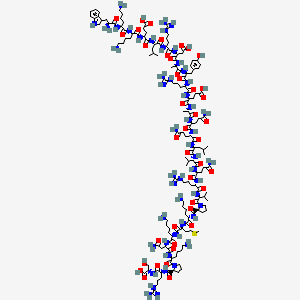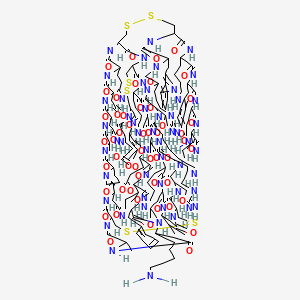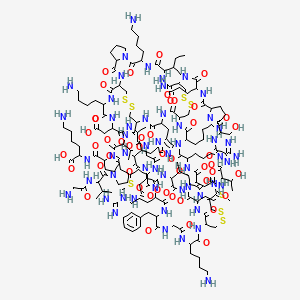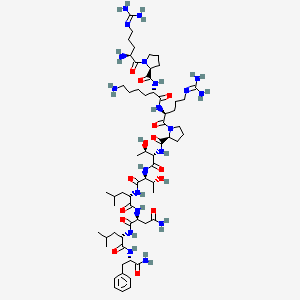
477284-32-5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the Chemical Abstracts Service (CAS) number 477284-32-5 is known as β-Amyloid (4-10). This peptide is a fragment of the amyloid-beta protein, which is associated with the formation of amyloid plaques in the brains of individuals with Alzheimer’s disease. β-Amyloid (4-10) is an epitope for the polyclonal anti-amyloid-beta (1-42) antibody and has been shown to reduce amyloid deposition in transgenic Alzheimer’s disease mouse models .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of β-Amyloid (4-10) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: Industrial production of β-Amyloid (4-10) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
Analyse Des Réactions Chimiques
Types of Reactions: β-Amyloid (4-10) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in:
Oxidation: Methionine residues in the peptide can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine.
Oxidizing Agents: Hydrogen peroxide (H2O2).
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Major Products: The major products formed from these reactions are the desired peptide sequences, oxidized peptides, and reduced peptides .
Applications De Recherche Scientifique
β-Amyloid (4-10) has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in amyloid plaque formation and its interactions with other proteins.
Medicine: Studied in the context of Alzheimer’s disease for its potential to reduce amyloid deposition and its use in developing diagnostic tools and therapeutic agents.
Industry: Utilized in the production of research reagents and as a standard in analytical techniques
Mécanisme D'action
β-Amyloid (4-10) exerts its effects by interacting with the polyclonal anti-amyloid-beta (1-42) antibody. This interaction reduces amyloid deposition in transgenic Alzheimer’s disease mouse models. The peptide targets amyloid plaques and inhibits their formation, thereby mitigating the cytotoxic effects associated with amyloid-beta aggregation. The molecular pathways involved include the inhibition of amyloid fibril formation and the promotion of amyloid clearance.
Comparaison Avec Des Composés Similaires
- β-Amyloid (1-37)
- β-Amyloid (18-28)
- β-Amyloid (1-17)
- β-Amyloid (1-40)
- β-Amyloid (10-20)
Comparison: β-Amyloid (4-10) is unique in its specific epitope recognition by the polyclonal anti-amyloid-beta (1-42) antibody. This specificity makes it particularly useful in research focused on amyloid plaque reduction and Alzheimer’s disease. Other similar compounds, such as β-Amyloid (1-40) and β-Amyloid (1-37), have different sequences and may interact with different antibodies or exhibit varying degrees of amyloidogenicity .
Propriétés
Numéro CAS |
477284-32-5 |
|---|---|
Formule moléculaire |
C₃₉H₅₂N₁₂O₁₂ |
Poids moléculaire |
880.90 |
Séquence |
One Letter Code: FRHDSGY |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


